molecular formula C7H6BrFN2O2 B3003507 2-Bromo-3-fluoro-6-methyl-4-nitroaniline CAS No. 1779124-22-9

2-Bromo-3-fluoro-6-methyl-4-nitroaniline

Cat. No. B3003507
CAS RN: 1779124-22-9
M. Wt: 249.039
InChI Key: IKRPPOOTRJWOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated nitroaniline derivatives is a topic of interest due to their applications in various fields, including the development of dyes and pharmaceuticals. For instance, the green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium is an example of an environmentally friendly approach to synthesizing such compounds . This method could potentially be adapted for the synthesis of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be complex, as seen in the structure of a crystalline complex containing 2-methyl-4-nitroaniline . The study of such structures is crucial for understanding the interactions and properties of the molecules. The Schiff-base molecule discussed in paper is another example where the molecular geometry and electronic properties were investigated using both experimental and theoretical methods, which could be relevant for analyzing the structure of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline.

Chemical Reactions Analysis

The chemical reactivity of halogenated nitroaniline compounds can be diverse. For example, the synthesis of 2-Bromo-6-Fluorotoluene involves a series of reactions including diazonium salt substitution, reduction, and Schiemann reaction . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves nitration, chlorination, N-alkylation, reduction, and condensation . These reactions highlight the complexity and the steps required to synthesize such molecules, which would be relevant when considering the synthesis of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitroaniline compounds are influenced by their molecular structure. The Schiff-base molecule discussed in paper had its vibrational frequencies, electronic properties, and polarizability investigated, which are important properties that can also be analyzed for 2-Bromo-3-fluoro-6-methyl-4-nitroaniline. Additionally, the urease inhibitory activity and antioxidant potential of a related Schiff base compound were studied , indicating potential biological activities that could be explored for 2-Bromo-3-fluoro-6-methyl-4-nitroaniline.

Scientific Research Applications

Metabolism and Derivative Formation

  • Research has shown that compounds like 2-Bromo-3-fluoro-6-methyl-4-nitroaniline undergo liver microsomal metabolism, resulting in various metabolites, including benzyl alcohols, benzaldehydes, and N-(4'-aminobenzyl)-4-methylanilines. Such studies are significant for understanding the metabolic pathways and potential applications of these compounds (Boeren et al., 1992).

Synthesis of Derivatives

  • 2-Bromo-3-fluoro-6-methyl-4-nitroaniline and its derivatives have been explored for their potential in synthesizing other compounds. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, can be synthesized from similar compounds (Qiu et al., 2009).

properties

IUPAC Name

2-bromo-3-fluoro-6-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-3-2-4(11(12)13)6(9)5(8)7(3)10/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRPPOOTRJWOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoro-6-methyl-4-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.